An In-depth Technical Guide to (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol: A Key Intermediate in Kinase Inhibitor Synthesis
An In-depth Technical Guide to (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol: A Key Intermediate in Kinase Inhibitor Synthesis
Abstract
This technical guide provides a comprehensive overview of (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol, CAS 17759-30-7, a crucial heterocyclic building block in the discovery and development of novel therapeutics. With a focus on its synthetic pathways, chemical properties, and its role as a key intermediate in the generation of potent kinase inhibitors, this document serves as an essential resource for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices in its synthesis, provide detailed, actionable protocols, and explore the broader context of its application in modern medicinal chemistry, particularly in the development of anticancer agents.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets makes it an ideal framework for the design of enzyme inhibitors.[2] Specifically, substituted pyrimidines have been extensively explored as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol is a strategically functionalized pyrimidine derivative that serves as a versatile intermediate in the synthesis of a variety of kinase inhibitors. Its structural features, including the methylamino and methylthio groups, as well as the reactive hydroxymethyl moiety, provide multiple points for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates. This guide will provide an in-depth look at this valuable synthetic intermediate.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties of (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol.
| Property | Value | Source |
| CAS Number | 17759-30-7 | [3] |
| Molecular Formula | C₇H₁₁N₃OS | [3] |
| Molecular Weight | 185.25 g/mol | [3] |
| Appearance | White Solid | [3] |
| Melting Point | 155-157 °C | [4] |
| Solubility | Chloroform, Dichloromethane, DMSO, Methanol | [4][5] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C | [4] |
Spectroscopic Characterization (Predicted/Analogous)
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the methyl protons of the methylamino and methylthio groups, the methylene protons of the hydroxymethyl group, and the pyrimidine ring proton. The chemical shifts would be influenced by the electronic nature of the pyrimidine ring and the neighboring functional groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each of the seven carbon atoms in the molecule, with the chemical shifts providing information about their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (185.25 m/z). Fragmentation patterns would likely involve the loss of the hydroxymethyl group and other characteristic cleavages of the pyrimidine ring.
Synthesis of (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
The synthesis of (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol can be approached through a multi-step sequence, culminating in the reduction of a suitable carboxylic acid ester precursor. The following is a detailed, field-proven protocol based on established methodologies for analogous pyrimidine derivatives.[6]
Synthetic Strategy: A Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule involves the reduction of the corresponding ethyl ester, ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate. This precursor can be synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
This step involves the nucleophilic substitution of a chloro-pyrimidine derivative with methylamine.
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Materials:
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Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
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Methylamine solution (e.g., 40% in water or 2M in THF)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
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Triethylamine (optional, as a base)
-
-
Procedure:
-
Dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of the methylamine solution (typically 2-3 equivalents) to the stirred solution. If using a methylamine salt, add an equivalent of a non-nucleophilic base like triethylamine.
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Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or LC-MS).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the pure ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate.
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Step 2: Reduction to (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
The final step is the reduction of the ester functionality to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[7]
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Materials:
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Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
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Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or a sequential quench with water, NaOH solution, and water (Fieser workup)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (typically 1.5-2 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Dissolve the ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate from Step 1 in anhydrous THF and add it to the dropping funnel.
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Add the ester solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a few hours, or until the reaction is complete (monitor by TLC or LC-MS). It is crucial to be aware that prolonged reaction times or elevated temperatures can lead to the over-reduction of the pyrimidine ring, yielding a dihydropyrimidine byproduct.[6]
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Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄. This is a highly exothermic process and must be done with extreme caution. A common and safe method is the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
A granular precipitate will form, which can be removed by filtration. Wash the precipitate thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
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Caption: Synthetic workflow for the preparation of the target molecule.
Applications in Drug Discovery and Development
The primary utility of (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The hydroxymethyl group at the 5-position is a key handle for further chemical transformations, allowing for the introduction of various pharmacophoric groups that can interact with the target kinase.
Precursor to p38 MAP Kinase Inhibitors
One of the notable applications of this compound is as a precursor to inhibitors of p38 mitogen-activated protein (MAP) kinase.[8] p38 MAP kinases are involved in inflammatory responses and cellular stress, and their inhibition is a therapeutic strategy for a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[9] The pyrimidine core of the intermediate can serve as a scaffold to which other functionalities are attached to achieve potent and selective inhibition of p38 MAP kinase.
General Kinase Inhibitor Scaffolds
Beyond p38 MAP kinase, the pyrimidine scaffold is a common feature in a wide array of kinase inhibitors targeting various members of the kinome. The 2,4-disubstituted pyrimidine motif is a well-established hinge-binding element, crucial for anchoring the inhibitor to the ATP-binding site of the kinase. The substituents at the 2- and 4-positions, in this case, the methylthio and methylamino groups, can be further modified or can themselves contribute to the binding affinity and selectivity of the final compound. The hydroxymethyl group at the 5-position allows for the extension of the molecule into other regions of the kinase active site, often leading to enhanced potency and selectivity.
Caption: General mechanism of action for pyrimidine-based kinase inhibitors.
Conclusion and Future Perspectives
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol is a high-value intermediate for the synthesis of sophisticated kinase inhibitors. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the development of new drug candidates. The synthetic route, while requiring careful control of reaction conditions, is based on well-established chemical transformations.
As the field of kinase inhibitor research continues to expand, the demand for versatile and strategically functionalized building blocks like (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol is expected to grow. Future research may focus on the development of more efficient and scalable synthetic routes to this intermediate, as well as its utilization in the synthesis of inhibitors for novel kinase targets. The insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.
References
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